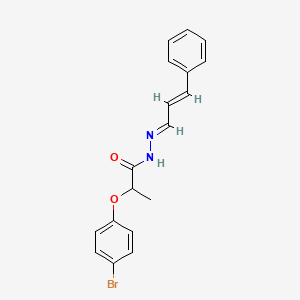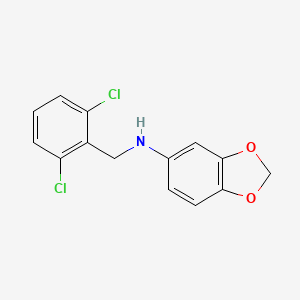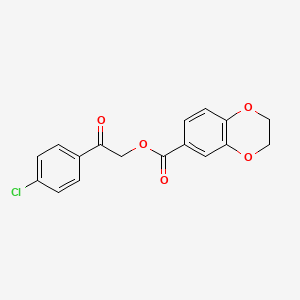
N-(1,3-benzodioxol-5-ylmethyl)-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-naphthamide, commonly known as MDMA, is a synthetic psychoactive drug that alters mood and perception. It belongs to the amphetamine class of drugs and is chemically similar to both stimulants and hallucinogens. MDMA is commonly known as ecstasy, but it has also been referred to as "molly" in recent years.
Mécanisme D'action
MDMA works by increasing the levels of three neurotransmitters in the brain: serotonin, dopamine, and norepinephrine. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep. Dopamine and norepinephrine are neurotransmitters that are involved in regulating motivation and arousal.
Biochemical and Physiological Effects
MDMA has a number of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, and can cause dehydration. It also increases the release of oxytocin, a hormone that is involved in social bonding and trust.
Avantages Et Limitations Des Expériences En Laboratoire
MDMA has a number of advantages and limitations for use in laboratory experiments. One advantage is that it can be used to study the role of serotonin in the brain, as it increases serotonin levels. However, it can be difficult to control the dosage of MDMA, as the purity of the drug can vary widely.
Orientations Futures
There are a number of future directions for research on MDMA. One area of interest is its potential as a treatment for other psychiatric disorders, such as anxiety and depression. Researchers are also exploring the potential use of MDMA in couples therapy, as it can increase feelings of empathy and closeness. Additionally, researchers are working to develop new synthetic compounds that have similar effects to MDMA but with fewer side effects.
Méthodes De Synthèse
MDMA is synthesized from safrole, a liquid extracted from the root bark of the sassafras tree. The safrole is first converted into isosafrole, which is then transformed into MDP2P (3,4-methylenedioxyphenyl-2-propanone). MDP2P is then converted into MDMA through a series of chemical reactions involving reagents such as aluminum amalgam and hydrochloric acid.
Applications De Recherche Scientifique
MDMA has been the subject of numerous scientific studies, with researchers exploring its potential therapeutic uses. One area of interest is its potential to treat post-traumatic stress disorder (PTSD). Studies have shown that MDMA-assisted psychotherapy can help reduce symptoms of PTSD in individuals who have not responded to other treatments.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-19(16-7-6-14-3-1-2-4-15(14)10-16)20-11-13-5-8-17-18(9-13)23-12-22-17/h1-10H,11-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUCQSZBHVANLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)naphthalene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-furamide](/img/structure/B5731780.png)

![4-[1-cyano-2-(2,3-dimethoxyphenyl)vinyl]benzonitrile](/img/structure/B5731785.png)
![N'-({5-[(4-methoxyphenoxy)methyl]-2-furyl}methylene)-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5731797.png)





![N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5731865.png)
![N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5731868.png)


